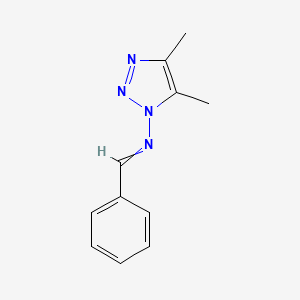
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine typically involves the cycloaddition of azides and alkynes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry. This reaction is carried out in the presence of a copper catalyst and often uses solvents like acetonitrile and water .
Industrial Production Methods: Industrial production of triazole compounds, including this compound, often involves large-scale cycloaddition reactions. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar biological activities.
1,2,4-Triazole: Known for its use in antifungal medications like fluconazole and itraconazole.
Imidazole: A heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness: N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine is unique due to its specific substitution pattern on the triazole ring, which may confer distinct biological properties and reactivity compared to other triazole derivatives .
Properties
CAS No. |
113261-25-9 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H12N4/c1-9-10(2)15(14-13-9)12-8-11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
YPNROHOHHAMNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)N=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


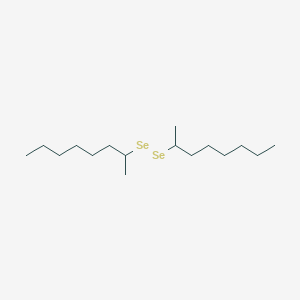
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
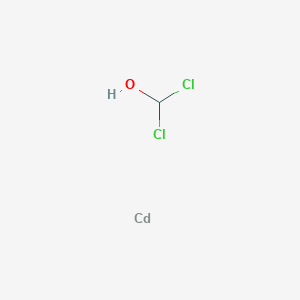
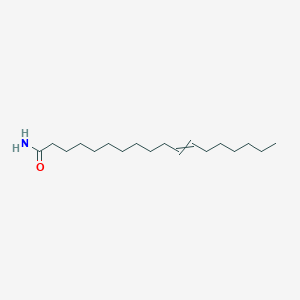
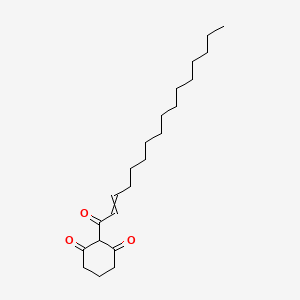


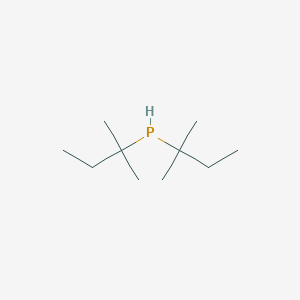

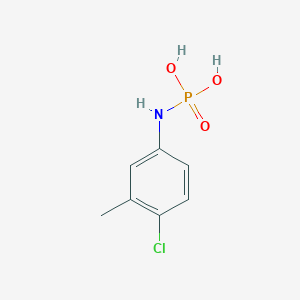
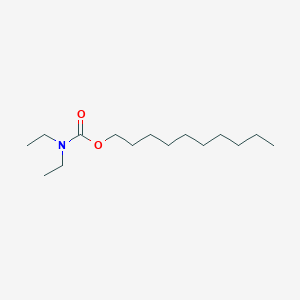
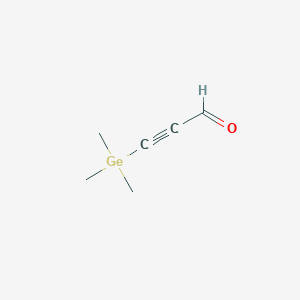
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
